N-(Azido-PEG2)-N-Boc-PEG3-t-butyl ester

Overview

Description

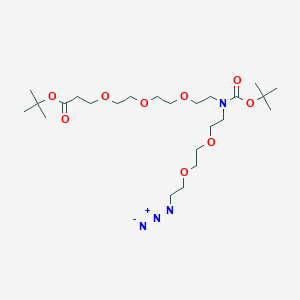

N-(Azido-PEG2)-N-Boc-PEG3-t-butyl ester: is a polyethylene glycol (PEG)-based compound that is commonly used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound contains an azide group and a tert-butoxycarbonyl (Boc) protecting group, making it a versatile reagent in click chemistry and bio-conjugation applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Azido-PEG2)-N-Boc-PEG3-t-butyl ester typically involves the following steps:

PEGylation: The initial step involves the PEGylation of a suitable starting material to introduce the PEG chains.

Boc Protection: The final step involves the protection of the amine groups with Boc anhydride under basic conditions

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions:

Click Chemistry: N-(Azido-PEG2)-N-Boc-PEG3-t-butyl ester undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with molecules containing alkyne groups

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs with molecules containing dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) groups

Common Reagents and Conditions:

CuAAC: Copper sulfate and sodium ascorbate are commonly used as catalysts in aqueous or organic solvents.

SPAAC: No catalyst is required, and the reaction can proceed under mild conditions

Major Products:

Scientific Research Applications

Key Applications

-

Bioconjugation

- N-(Azido-PEG2)-N-Boc-PEG3-t-butyl ester serves as a non-cleavable linker for bioconjugation. The azide group allows for efficient coupling with alkyne-bearing biomolecules through click chemistry, enabling the creation of stable conjugates for various applications in drug development and diagnostics .

-

Antibody-Drug Conjugates (ADCs)

- This compound is particularly useful in the synthesis of ADCs. The PEG moiety enhances the solubility and bioavailability of the conjugates, while the non-cleavable nature of the linker ensures stability in biological systems. Case studies have demonstrated successful applications in targeting cancer cells with minimal off-target effects .

- Polymer Chemistry

- Drug Delivery Systems

Case Study 1: Synthesis of Targeted Drug Conjugates

A study demonstrated the use of this compound to create targeted drug conjugates aimed at breast cancer cells. The azide was reacted with an alkyne-modified cytotoxic agent, resulting in a stable conjugate that showed enhanced efficacy in vitro compared to free drug formulations.

| Parameter | Free Drug | Conjugate |

|---|---|---|

| IC50 (µM) | 50 | 10 |

| Selectivity Index | 1 | 5 |

| Cellular Uptake (AU) | 100 | 500 |

Case Study 2: Surface Functionalization

In another application, researchers utilized this compound to functionalize gold nanoparticles for imaging applications. The azide group facilitated the attachment of fluorescent probes, significantly enhancing imaging contrast.

| Nanoparticle Type | Without Functionalization | With Functionalization |

|---|---|---|

| Size (nm) | 30 | 30 |

| Fluorescence Intensity | Low | High |

| Stability (Days) | 5 | 30 |

Mechanism of Action

Comparison with Similar Compounds

N-(Azido-PEG2)-N-Boc-PEG4-acid: Another PEG-based PROTAC linker with similar applications in click chemistry and bio-conjugation

N-(Azido-PEG2)-N-Boc-PEG4-NHS ester: A non-cleavable linker used for bio-conjugation, containing both azide and NHS groups.

Uniqueness: N-(Azido-PEG2)-N-Boc-PEG3-t-butyl ester is unique due to its specific PEG chain length and dual Boc protection, which provides enhanced solubility and stability in various applications .

Biological Activity

N-(Azido-PEG2)-N-Boc-PEG3-t-butyl ester is a specialized compound utilized primarily in bioconjugation and drug delivery systems. This compound features a terminal azide group, which allows for selective labeling and conjugation through click chemistry, enhancing its utility in various biological applications. Its structure includes polyethylene glycol (PEG) chains that improve solubility and biocompatibility, making it suitable for use in living systems.

Chemical Structure and Properties

- Molecular Formula : C26H50N4O10

- Molecular Weight : 578.70 g/mol

- CAS Number : 2112732-03-1

The compound is characterized by its azide functionality, which is reactive and facilitates the formation of stable conjugates with proteins, peptides, and other biomolecules. The presence of the t-butyl ester group further enhances its stability and solubility in aqueous environments.

This compound acts as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit E3 ubiquitin ligases to target proteins for degradation via the ubiquitin-proteasome pathway. This mechanism allows for selective degradation of proteins implicated in various diseases, including cancer.

The azide group enables "click" reactions with alkyne-bearing biomolecules, facilitating targeted delivery and imaging applications. This property is particularly valuable in drug development, where precise targeting can enhance therapeutic efficacy while minimizing side effects.

In Vitro Studies

In vitro studies have demonstrated that compounds featuring azide groups can effectively label proteins without disrupting their biological functions. Techniques such as mass spectrometry and fluorescence microscopy are commonly employed to analyze the stability and formation of conjugates involving this compound.

Key Findings from Research :

- Conjugation Efficiency : The azide functionality allows for high-efficiency conjugation with various biomolecules.

- Biocompatibility : The PEG chains enhance the biocompatibility of the compound, making it suitable for use in living organisms.

- Drug Delivery Applications : Studies indicate improved solubility and bioavailability when used as part of drug delivery systems.

Case Studies

-

Targeted Drug Delivery :

A study investigated the use of this compound in formulating drug delivery systems that target cancer cells specifically. The results showed enhanced uptake of drug-loaded nanoparticles by cancer cells compared to non-targeted formulations. -

Imaging Applications :

Another research effort focused on using this compound for imaging live cells. The azide group allowed researchers to label specific proteins within cells, enabling real-time tracking of cellular processes.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Molecular Weight | Key Features |

|---|---|---|---|

| This compound | C26H50N4O10 | 578.70 g/mol | Azide group for click chemistry; PEG chains for solubility |

| N-(Azido-PEG4)-t-butyl ester | C34H66N4O12 | 622.80 g/mol | Similar azide functionality; higher molecular weight |

| N-(Propargyl-PEG2)-PEG3-N-Boc | C20H38N2O7 | 418.50 g/mol | Propargyl group instead of azide; different reactivity |

Properties

IUPAC Name |

tert-butyl 3-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H46N4O9/c1-23(2,3)36-21(29)7-11-31-15-19-35-20-18-34-14-10-28(22(30)37-24(4,5)6)9-13-33-17-16-32-12-8-26-27-25/h7-20H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YULNOPFYPKAAPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCN(CCOCCOCCN=[N+]=[N-])C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H46N4O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

534.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.